molecular formula C7H6AsNO2 B12796838 3-(Oxoarsanyl)benzamide CAS No. 5440-09-5

3-(Oxoarsanyl)benzamide

Cat. No.: B12796838
CAS No.: 5440-09-5
M. Wt: 211.05 g/mol
InChI Key: XGPRMBHKUXJUNK-UHFFFAOYSA-N
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Description

m-Arsenosobenzamide is an organoarsenic compound with the molecular formula C7H6AsNO2 It is a derivative of benzamide where an arsenoso group replaces one of the hydrogen atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-Arsenosobenzamide typically involves the nitration of benzoic acid to produce m-nitrobenzoic acid, followed by reduction to m-aminobenzoic acid. The m-aminobenzoic acid is then reacted with arsenic trioxide under acidic conditions to yield m-Arsenosobenzamide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of m-Arsenosobenzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and minimize impurities. Safety measures are crucial due to the toxic nature of arsenic compounds.

Chemical Reactions Analysis

Types of Reactions

m-Arsenosobenzamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form arsenic acid derivatives.

    Reduction: Reduction reactions can convert it back to m-aminobenzoic acid.

    Substitution: The arsenoso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic acid derivatives, while reduction will produce m-aminobenzoic acid.

Scientific Research Applications

m-Arsenosobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of m-Arsenosobenzamide involves its interaction with cellular components, particularly proteins and enzymes. The arsenoso group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is the basis for its antimicrobial and potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to m-Arsenosobenzamide include:

    p-Arsenosobenzamide: A positional isomer with the arsenoso group in the para position.

    o-Arsenosobenzamide: Another positional isomer with the arsenoso group in the ortho position.

    Arsenic acid derivatives: Compounds where the arsenic atom is bonded to oxygen atoms instead of a benzene ring.

Uniqueness

m-Arsenosobenzamide is unique due to its specific positioning of the arsenoso group on the benzene ring, which influences its reactivity and interaction with biological molecules. This positional specificity can result in different biological activities and chemical properties compared to its isomers .

Properties

CAS No.

5440-09-5

Molecular Formula

C7H6AsNO2

Molecular Weight

211.05 g/mol

IUPAC Name

3-arsorosobenzamide

InChI

InChI=1S/C7H6AsNO2/c9-7(10)5-2-1-3-6(4-5)8-11/h1-4H,(H2,9,10)

InChI Key

XGPRMBHKUXJUNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[As]=O)C(=O)N

Origin of Product

United States

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